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Dihydrotamarixetin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Dihydrotamarixetin	
Cat. No.:	B15591953	Get Quote

Introduction

Dihydrotamarixetin, also identified as 4'-O-Methyldihydroquercetin or Blumeatin A, is a naturally occurring dihydroflavonol.[1][2] Its chemical structure is characterized by a saturated 2,3-bond in the C-ring, a feature that may confer enhanced biological efficacy in comparison to its unsaturated counterparts.[2] As a derivative of dihydroquercetin (taxifolin),

Dihydrotamarixetin is of significant interest within the scientific community for its potential therapeutic applications, which are predicted to include antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of **Dihydrotamarixetin**, including its chemical identifiers, physicochemical properties, and predicted biological activities, supported by data from closely related compounds. Detailed experimental protocols and visualizations of key signaling pathways are also presented to facilitate further research and drug development efforts.

Chemical Identifiers and Physicochemical Properties

A clear identification of a compound is fundamental for research and development. The following tables summarize the key chemical identifiers and computed physicochemical properties of **Dihydrotamarixetin**.

Table 1: Chemical Identifiers for **Dihydrotamarixetin**



Identifier	Value	
CAS Number	70411-27-7[1]	
IUPAC Name	(2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[1]	
Synonyms	4'-O-Methyldihydroquercetin, Blumeatin A[1]	
PubChem CID	11666859	
InChI	InChl=1S/C16H14O7/c1-22-11-3-2-7(4- 9(11)18)16-15(21)14(20)13-10(19)5-8(17)6- 12(13)23-16/h2-6,15- 19,21H,1H3/t15-,16+/m0/s1	
InChlKey	KQNGHARGJDXHKF-JKSUJKDBSA-N	
Canonical SMILES	COC1=C(C=C(C=C1)[C@@H]2INVALID- LINKO)O	

Table 2: Physicochemical Properties of Dihydrotamarixetin

Property	Value
Molecular Formula	C16H14O7[1]
Molecular Weight	318.28 g/mol [1]
Appearance	Solid powder[1]
Solubility	Soluble in organic solvents such as ethanol, methanol, and DMSO.[1]
Storage	For long-term storage, it is recommended to store at -20°C or -80°C, protected from light.[1]

Predicted Biological Activities and Quantitative Data

Direct experimental data on the biological activities of **Dihydrotamarixetin** are limited. However, its structural similarity to Tamarixetin and Dihydroquercetin (Taxifolin) allows for



informed predictions of its potential antioxidant and anti-inflammatory effects.

Antioxidant Activity

Flavonoids are well-recognized for their antioxidant properties, which are largely due to their ability to scavenge free radicals and chelate metal ions.[1] Theoretical studies suggest that **Dihydrotamarixetin** possesses high radical scavenging activity.[3] The antioxidant capacity of its close structural analog, dihydroquercetin (taxifolin), has been quantified in various in vitro assays.

Table 3: Antioxidant Activity of Dihydroquercetin (Taxifolin) - A Proxy for **Dihydrotamarixetin**

Assay	IC50 (μM)	Reference Compound	IC50 (μM)
DPPH Radical Scavenging	6.6	Ascorbic Acid	8.4

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

Dihydrotamarixetin is predicted to exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.[4] While direct quantitative data for **Dihydrotamarixetin** is scarce, studies on its unsaturated analog, tamarixetin, and a structurally similar compound, dihydromyricetin, provide evidence of potent anti-inflammatory effects.

Table 4: Anti-inflammatory Activity of Related Compounds

Compound	Assay	Model	Key Findings
Tamarixetin	Cytokine Secretion	LPS-activated dendritic cells	Reduced secretion of IL-6, TNF-α, and IL-12p70.[5]
Dihydromyricetin	Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 cells	Inhibition of NO production.[4]

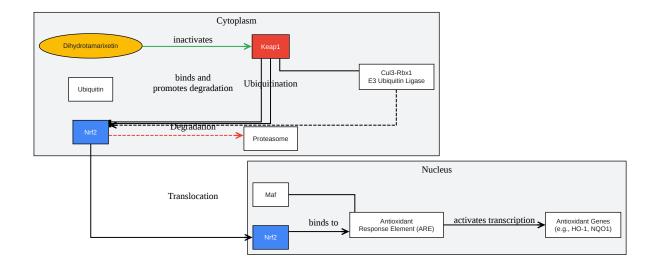


Key Signaling Pathways

Based on research on related flavonoids, **Dihydrotamarixetin** is anticipated to modulate key cellular signaling pathways involved in oxidative stress and inflammation, particularly the Nrf2 and NF-kB pathways.

Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Dihydroquercetin, a close analog of **Dihydrotamarixetin**, is known to activate this pathway, leading to the expression of antioxidant enzymes.



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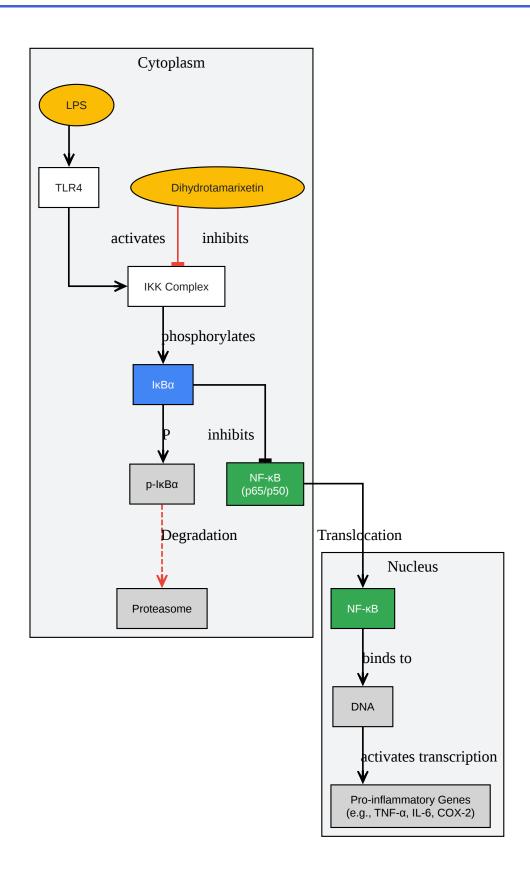
Dihydrotamarixetin's predicted activation of the Nrf2 antioxidant pathway.



NF-kB Signaling Pathway

The NF-kB signaling pathway is a central mediator of inflammatory responses. Tamarixetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. [6] It is hypothesized that **Dihydrotamarixetin** shares this inhibitory activity.





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Dihydrotamarixetin's potential inhibition of the NF-кВ pathway.



Experimental Protocols

The following are detailed protocols for assessing the key biological activities of **Dihydrotamarixetin**, based on standard assays used for flavonoids.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1]

Materials:

- Dihydrotamarixetin
- DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]
- Methanol[1]
- 96-well microplate[1]
- Microplate reader[1]
- Ascorbic acid (positive control)[1]

Procedure:

- Prepare a stock solution of **Dihydrotamarizetin** in methanol (e.g., 1 mg/mL).[1]
- Prepare a series of dilutions of the **Dihydrotamarixetin** stock solution in methanol to obtain a range of concentrations.[1]
- Prepare a 0.1 mM solution of DPPH in methanol.[1]
- In a 96-well plate, add 100 μL of each **Dihydrotamarixetin** dilution to respective wells.[1]
- Add 100 μL of the DPPH solution to each well.[1]



- For the control, add 100 μL of methanol and 100 μL of the DPPH solution.[1]
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity for each concentration.
- Determine the IC₅₀ value, which is the concentration of **Dihydrotamarixetin** required to scavenge 50% of the DPPH radicals.[1]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay determines the effect of **Dihydrotamarixetin** on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1]

Materials:

- Dihydrotamarixetin
- RAW 264.7 macrophage cells
- Lipopolysaccharide (LPS)
- Cell culture medium (e.g., DMEM)
- Griess reagent[2]
- 96-well cell culture plate
- · Cell culture incubator
- Microplate reader

Procedure:

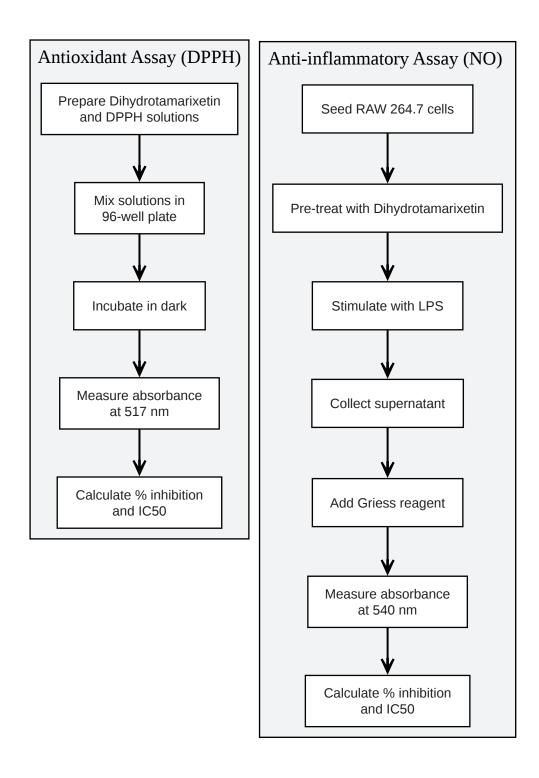
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- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Dihydrotamarixetin** for 1-2 hours.[2]
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[2] Include a negative control (no LPS) and a positive control (LPS only).[2]
- After incubation, collect the cell culture supernatant.[2]
- Mix 100 μL of the supernatant with 100 μL of Griess reagent.[2]
- Incubate at room temperature for 10-15 minutes.[2]
- Measure the absorbance at 540 nm.[2]
- Create a standard curve using known concentrations of sodium nitrite.[2]
- Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
- Calculate the IC50 value.[2]





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General workflow for in vitro antioxidant and anti-inflammatory assays.

Conclusion



Dihydrotamarixetin is a promising flavonoid with significant potential for therapeutic applications, particularly in the realms of antioxidant and anti-inflammatory action. While direct experimental evidence is still emerging, the wealth of data on its structural analogs provides a strong foundation for future research. The information and protocols detailed in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to further investigate the therapeutic potential of this compound. Further indepth studies are warranted to fully elucidate the pharmacological profile of **Dihydrotamarixetin** and pave the way for its potential clinical use.

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